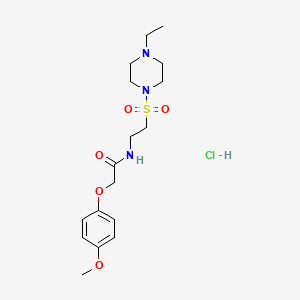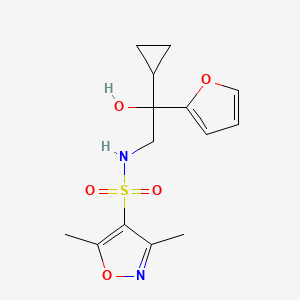
N-(2,4-bis(dimethylamino)pyrimidin-5-yl)naphthalene-2-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2,4-bis(dimethylamino)pyrimidin-5-yl)naphthalene-2-sulfonamide, also known as BAPTA-5, is a chemical compound that belongs to the family of calcium chelators. It is widely used in scientific research for its ability to selectively bind and remove calcium ions from biological systems.
Scientific Research Applications
Magnetic Anisotropy in Cobalt(II) Complexes
The compound's derivatives have been explored for their role in magnetic anisotropy within cobalt(II) complexes. Specifically, variations in the coordination geometry of cobalt(II) influenced by substituents on the sulfonamide ligand significantly affect magnetic properties. These findings suggest potential applications in magnetic materials and information storage technologies Tao Wu et al., 2019.
Development of Fluorinated Polyimides
Research into fluorinated polyimides derived from similar naphthalene-based compounds has highlighted their solubility in organic solvents and their potential use in creating transparent, flexible films with low dielectric constants. These materials could be significant for electronic applications, indicating the relevance of sulfonamide derivatives in advanced material science C. Chung & S. Hsiao, 2008.
Supramolecular Chemistry
Studies have used sulfonamide derivatives in the construction of supramolecular assemblies, showcasing their ability to create diverse structural motifs, such as chains, layers, and channels. This research underscores the compounds' utility in designing novel molecular architectures with potential applications in nanotechnology and molecular engineering Michał J. Białek et al., 2013.
Molecular Imaging Applications
N-(2,4-bis(dimethylamino)pyrimidin-5-yl)naphthalene-2-sulfonamide derivatives have been investigated for their application in molecular imaging, particularly in positron emission tomography (PET) to monitor apoptotic cell death. This application demonstrates the compound's potential in biomedical imaging and diagnostic procedures F. Basuli et al., 2012.
Environmental Applications
Sulfonamide derivatives have been utilized in the development of adsorbents for the extraction of perfluoroalkyl sulfonates (PFSs) from environmental water samples. The high performance of these adsorbents in solid-phase extraction and their direct analysis by MALDI-TOF-MS highlight the compounds' importance in environmental monitoring and protection Dong Cao et al., 2012.
properties
IUPAC Name |
N-[2,4-bis(dimethylamino)pyrimidin-5-yl]naphthalene-2-sulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N5O2S/c1-22(2)17-16(12-19-18(20-17)23(3)4)21-26(24,25)15-10-9-13-7-5-6-8-14(13)11-15/h5-12,21H,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSNIWYRRLVOAAT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC(=NC=C1NS(=O)(=O)C2=CC3=CC=CC=C3C=C2)N(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N5O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![trans-3-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]cyclobutanemethanol](/img/structure/B2394216.png)
![1-benzyl-N-[3-(1H-imidazol-1-yl)propyl]-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2394217.png)
![({5-[(4-Methylphenyl)sulfanyl]furan-2-yl}methylidene)propanedinitrile](/img/structure/B2394218.png)
![8-[(2-Ethylpiperidin-1-yl)methyl]-1,3-dimethyl-7-[(2-methylphenyl)methyl]purine-2,6-dione](/img/structure/B2394220.png)
![9-(3-chloro-2-methylphenyl)-3-isopentyl-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2394221.png)

![4-imino-N-[3-(trifluoromethyl)phenyl]-3-oxa-13-azatetracyclo[7.7.1.0^{2,7}.0^{13,17}]heptadeca-1,5,7,9(17)-tetraene-5-carboxamide](/img/structure/B2394225.png)

![N-(2-methylphenyl)-6-(4-methylpiperazin-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2394227.png)
![N-(3-acetamidophenyl)-2-[(3-methyl-4-oxo-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-7-yl)sulfanyl]acetamide](/img/structure/B2394228.png)

![1-[(1-Methyltriazole-4-carbonyl)amino]-3-prop-2-enylthiourea](/img/structure/B2394234.png)
